molecular formula C9H8ClN5 B11486445 1H-Pyrazol-3-amine, 4-[(4-chlorophenyl)azo]-

1H-Pyrazol-3-amine, 4-[(4-chlorophenyl)azo]-

Cat. No.: B11486445
M. Wt: 221.64 g/mol
InChI Key: ONWPQQGRHOJOSP-UHFFFAOYSA-N
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Description

4-[(1E)-2-(4-CHLOROPHENYL)DIAZEN-1-YL]-1H-PYRAZOL-3-AMINE is a chemical compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is known for its vibrant color and is often used in dye and pigment industries. Its structure includes a chlorophenyl group and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(4-CHLOROPHENYL)DIAZEN-1-YL]-1H-PYRAZOL-3-AMINE typically involves the diazotization of 4-chloroaniline followed by coupling with a pyrazole derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process.

    Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a pyrazole derivative in an alkaline medium to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which are crucial for the efficient production of high-purity 4-[(1E)-2-(4-CHLOROPHENYL)DIAZEN-1-YL]-1H-PYRAZOL-3-AMINE.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

4-[(1E)-2-(4-CHLOROPHENYL)DIAZEN-1-YL]-1H-PYRAZOL-3-AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-CHLOROPHENYL)DIAZEN-1-YL]-1H-PYRAZOL-3-AMINE involves its interaction with biological molecules through its azo and pyrazole groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The chlorophenyl group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-(4-chlorophenyl)diazen-1-yl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 1-{4-[(1E)-2-(4-chlorophenyl)diazen-1-yl]phenyl}-2,3-dihydro-1H-pyrazol-3-one

Uniqueness

4-[(1E)-2-(4-CHLOROPHENYL)DIAZEN-1-YL]-1H-PYRAZOL-3-AMINE stands out due to its specific combination of a chlorophenyl group and a pyrazole ring, which imparts unique chemical and physical properties. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H8ClN5

Molecular Weight

221.64 g/mol

IUPAC Name

4-[(4-chlorophenyl)diazenyl]-1H-pyrazol-5-amine

InChI

InChI=1S/C9H8ClN5/c10-6-1-3-7(4-2-6)13-14-8-5-12-15-9(8)11/h1-5H,(H3,11,12,15)

InChI Key

ONWPQQGRHOJOSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2)N)Cl

Origin of Product

United States

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